Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of isatoic anhydride with diethyl malonate in the presence of sodium hydride to form an intermediate compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different substituents on the quinoline core or the chlorophenyl group.
Scientific Research Applications
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly for diseases involving the central nervous system.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can affect several biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
What sets Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group and the ethyl ester moiety enhances its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-2-oxo-4aH-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)16-17(21-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)22-18(16)23/h3-10,14,21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDJDISXFRBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2C=CC=CC2=NC1=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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